1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one
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Overview
Description
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,2-a]pyridine ring system with a methyl group at the 2-position and an ethanone group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one typically involves the cyclization of 2-aminopyridine derivatives with appropriate ketones. One common method is the reaction of 2-aminopyridine with acetophenone under acidic conditions to form the imidazo[1,2-a]pyridine core. The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethanone group to an alcohol.
Substitution: Halogenation reactions with bromine or iodine can introduce halogen atoms at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or iodine in chloroform solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the ethanone group but shares the imidazo[1,2-a]pyridine core.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Contains a bromine atom at the 3-position instead of the ethanone group.
Zolpidem: A well-known sedative that also contains the imidazo[1,2-a]pyridine core.
Uniqueness
1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group at the 7-position differentiates it from other imidazo[1,2-a]pyridine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(2-methylimidazo[1,2-a]pyridin-7-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-6-12-4-3-9(8(2)13)5-10(12)11-7/h3-6H,1-2H3 |
InChI Key |
DQEPNJIIDZKJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)C(=O)C |
Origin of Product |
United States |
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